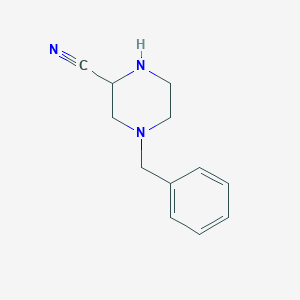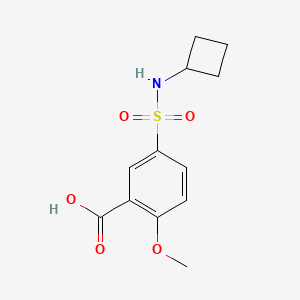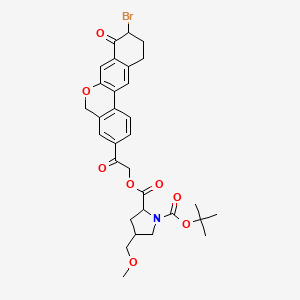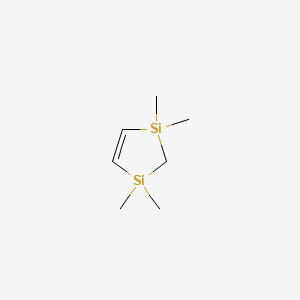
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- is a chemical compound with the molecular formula C7H16Si2 and a molecular weight of 156.37 g/mol This compound is characterized by a five-membered ring containing two silicon atoms and four methyl groups attached to the silicon atoms
準備方法
Synthetic Routes and Reaction Conditions
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- can be synthesized through several methods. One common approach involves the reaction of 1,1,2,2-tetramethyl-1,2-disilacyclobutane with photochemically generated methylene . This reaction typically requires specific conditions such as controlled temperature and light exposure to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production of 1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in a form suitable for various applications.
化学反応の分析
Types of Reactions
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various silicon-containing products.
Reduction: Reduction reactions can lead to the formation of different silicon-hydride compounds.
Substitution: The methyl groups attached to the silicon atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide derivatives, while reduction can produce silicon-hydride compounds. Substitution reactions can result in a wide range of functionalized silicon-containing molecules.
科学的研究の応用
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various silicon-containing compounds and materials.
Biology: The compound’s unique properties make it a valuable tool in studying silicon-based biochemistry and potential biological applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.
Industry: It is utilized in the production of advanced materials, such as silicon-based polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form strong bonds with other elements, allowing it to participate in a wide range of chemical reactions. The specific pathways and targets depend on the context of its use, such as in catalysis or material synthesis.
類似化合物との比較
Similar Compounds
- 1,1,3,3-Tetramethyl-4,5-bis(trimethylsilyl)-1,3-disilacyclopent-4-ene
- 1,1,2,2-Tetramethyl-1,2-disilacyclobutane
Uniqueness
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- is unique due to its specific ring structure and the presence of two silicon atoms. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
5927-28-6 |
|---|---|
分子式 |
C7H16Si2 |
分子量 |
156.37 g/mol |
IUPAC名 |
1,1,3,3-tetramethyl-2H-1,3-disilole |
InChI |
InChI=1S/C7H16Si2/c1-8(2)5-6-9(3,4)7-8/h5-6H,7H2,1-4H3 |
InChIキー |
OQHZDVQZNCVSCV-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(C[Si](C=C1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



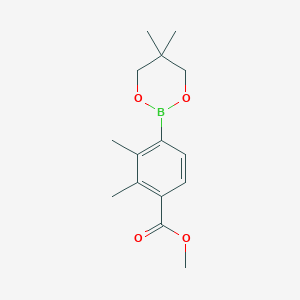

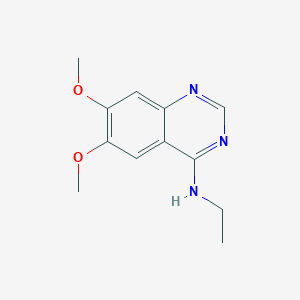
![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B13980422.png)
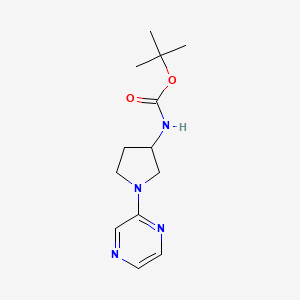
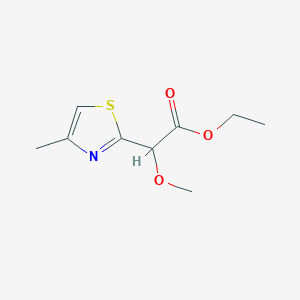
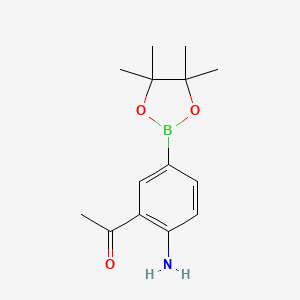
![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13980445.png)
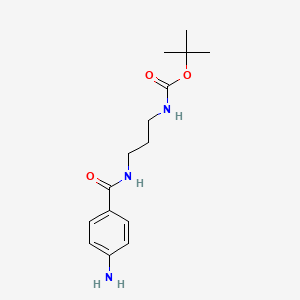
![1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole](/img/structure/B13980462.png)
